(3R,4R)-(+)-1-BENZYL-3,4-BIS(DIPHENYLPHOSPHINO)PYRROLIDINE HYDROCHLORIDE
Overview
Description
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and diphenylphosphanyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
The synthesis of [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of benzyl and diphenylphosphanyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods often employ optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to maximize yield and purity .
Chemical Reactions Analysis
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Scientific Research Applications
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride involves its interaction with specific molecular targets. The compound’s phosphine groups can coordinate with metal ions, forming stable complexes that facilitate various catalytic reactions. Additionally, its unique structure allows it to interact with biological molecules, influencing molecular pathways and enzyme activities .
Comparison with Similar Compounds
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride can be compared with other similar compounds, such as:
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane: This compound lacks the hydrochloride salt form, which may affect its solubility and stability.
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrobromide: Similar in structure but with a different halide salt, which can influence its reactivity and applications.
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;acetate: The acetate salt form offers different solubility and stability properties compared to the hydrochloride form
This detailed overview provides a comprehensive understanding of [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33NP2.ClH/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33;/h1-25,34-35H,26-28H2;1H/t34-,35-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJMIZUJLWADV-SWIBWIMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClNP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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